Acetyldinaline - 112522-64-2

Acetyldinaline

Catalog Number: EVT-283096
CAS Number: 112522-64-2
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetyldinaline (CI-994, GOE 5549, PD 123 654), chemically named 4-acetylamino-N-(2'-aminophenyl)-benzamide, is a synthetic organic compound investigated for its antitumor properties. [, ] It is the acetylated derivative of Dinaline (GOE 1734, PD 104 208). [] Acetyldinaline belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). [, ]

Future Directions
  • Clinical Trials: While Acetyldinaline entered clinical trials, [] further exploration is needed, especially for solid tumors and in combination therapies.

Dinaline

  • Compound Description: Dinaline (GOE 1734; PD 104 208) is a substituted benzamide derivative that demonstrates antitumor activity. []
  • Relevance: Dinaline is the parent compound of Acetyldinaline (CI-994; GOE 5549; PD 123 654; 4-acetylamino-N-(2'-aminophenyl)-benzamide), formed by deacetylation. Studies comparing the two compounds in a rat model for acute myelocytic leukemia found comparable efficacy and toxicity at equimolar doses. []

Depsipeptide

  • Compound Description: Depsipeptide is a histone deacetylase (HDAC) inhibitor with potent anti-proliferative and pro-apoptotic properties. [] In profiling studies, it showed strong activity against various cancer cell lines, particularly those derived from breast, CNS, colon, and lung cancers. []

M344

  • Compound Description: M344 is a benzamide derivative and HDAC inhibitor that demonstrates antitumor activity. [] Profiling studies show it to be particularly potent against hematological malignancy cell lines. []
  • Relevance: M344 shares structural similarities and a similar activity pattern with Acetyldinaline, both being benzamide-based HDAC inhibitors with notable activity against hematological malignancies. []

SAHA (Vorinostat)

  • Compound Description: SAHA (Suberoylanilide hydroxamic acid), also known as Vorinostat, is a hydroxamic acid-based HDAC inhibitor. [] It displays significant antitumor activity, particularly against hematological malignancy cell lines. []
  • Relevance: SAHA and Acetyldinaline share a similar activity pattern as HDAC inhibitors, demonstrating pronounced effects against hematological malignancies. [] Structurally, they belong to different classes, with SAHA being a hydroxamic acid derivative. []

SBHA

  • Compound Description: SBHA is a hydroxamic acid derivative and HDAC inhibitor with demonstrable antitumor activity. [] It shows particularly strong activity against hematological malignancy cell lines. []

Gemcitabine

  • Compound Description: Gemcitabine is a cytotoxic chemotherapeutic agent used in treating various cancers. [, , ] It exhibits myelosuppressive effects, causing acute neutropenia and suppressing bone marrow hematopoiesis. []
  • Relevance: Gemcitabine is investigated in combination therapies with Acetyldinaline for enhanced anticancer activity. [, ] Preclinical studies suggest synergistic effects when combined with Acetyldinaline. []

Melphalan

  • Compound Description: Melphalan is a cytotoxic chemotherapeutic agent that induces severe myelosuppression, significantly impacting bone marrow function and hematopoietic recovery. []

Capecitabine

  • Compound Description: Capecitabine is an antineoplastic agent used in cancer treatment. []
  • Relevance: Capecitabine is investigated in combination therapies with Acetyldinaline for enhanced anticancer activity. []

Cisplatin

  • Compound Description: Cisplatin is an antineoplastic agent used in cancer treatment. [, ]
  • Relevance: Cisplatin is investigated in combination therapies with Acetyldinaline for enhanced anticancer activity. [, ]
Source and Classification

Tacedinaline belongs to the class of compounds known as benzamide derivatives, specifically designed to inhibit histone deacetylases. These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and reduced transcriptional activity. Tacedinaline's chemical structure allows it to selectively target HDAC1 and HDAC3, distinguishing it from less selective inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) .

Synthesis Analysis

Methods and Technical Details

The synthesis of tacedinaline involves several key steps that typically include:

  1. Formation of the Benzamide Moiety: The initial step often involves the reaction of an appropriate amine with an acylating agent to form the benzamide structure.
  2. Coupling Reactions: Advanced synthetic routes may utilize coupling techniques such as Suzuki coupling or amide coupling, where protected intermediates are reacted under specific conditions to yield the final product .
  3. Purification: The synthesized compound is purified using methods such as liquid chromatography or recrystallization to ensure high purity for biological evaluation.

The detailed synthesis process can involve multiple reaction conditions, including temperature control, solvent selection (such as dichloromethane or ethanol), and the use of catalysts .

Molecular Structure Analysis

Structure and Data

Tacedinaline has a complex molecular structure characterized by:

  • Molecular Formula: C21H24N7O
  • Molecular Weight: Approximately 390.20 g/mol
  • Structural Features: The compound contains a benzamide core with various substituents that enhance its binding affinity for histone deacetylases. The precise arrangement of atoms contributes to its selectivity and potency as an inhibitor .

The three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Tacedinaline undergoes various chemical reactions that are crucial for its function as an HDAC inhibitor:

  1. Binding Interactions: The compound forms hydrogen bonds and coordinate bonds with zinc ions present in the active site of HDAC enzymes, which is essential for its inhibitory action .
  2. Metabolic Stability: Understanding its metabolic pathways is vital for predicting how tacedinaline behaves in biological systems, including potential degradation products that may arise during metabolic processes.

These reactions are typically studied using techniques such as mass spectrometry and chromatographic methods to analyze reaction kinetics and product formation .

Mechanism of Action

Process and Data

The mechanism by which tacedinaline exerts its effects involves:

  1. Inhibition of Histone Deacetylases: By binding to HDAC1 and HDAC3, tacedinaline prevents these enzymes from removing acetyl groups from histones, leading to an open chromatin structure that facilitates gene transcription.
  2. Induction of Apoptosis: The alteration in gene expression profiles can trigger apoptotic pathways in cancer cells, contributing to cell death and potentially inhibiting tumor growth .

Studies have shown that tacedinaline induces apoptosis in various cancer cell lines through mechanisms involving DNA fragmentation and externalization of phosphatidylserine, markers indicative of programmed cell death .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tacedinaline exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (≥50 mg/mL), which is essential for its application in biological assays.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions (e.g., below -20°C) to maintain integrity over time.
  • Spectroscopic Data: Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance provide valuable information about functional groups and molecular interactions .
Applications

Scientific Uses

Tacedinaline has several promising applications in scientific research:

Mechanistic Insights into Histone Deacetylase (HDAC) Inhibition

Structural Basis of HDAC1/2/3 Isoform Selectivity

Tacedinaline (CI-994) belongs to the ortho-aminoanilide class of HDAC inhibitors characterized by a distinctive zinc-binding group (ZBG) that confers class I selectivity. Unlike hydroxamate-based pan-inhibitors, tacedinaline's primary amine moiety chelates the catalytic zinc ion within the HDAC active site through a bidentate interaction, forming critical coordination bonds essential for enzymatic inhibition [6] [7]. This molecular interaction establishes the foundation for its inhibitory activity against class I HDACs.

Isoform selectivity arises from tacedinaline's ability to exploit structural variations in the "foot pocket" – a hydrophobic channel adjacent to the catalytic site of HDAC1 and HDAC2. X-ray crystallographic studies reveal that tacedinaline's aryl substituent extends into this pocket, forming favorable van der Waals contacts with residues like Phe114 and His141 in HDAC1, and analogous residues in HDAC2 [6]. This precise molecular accommodation is less optimal in HDAC3 due to steric constraints imposed by divergent amino acid residues (e.g., Tyr298) and its unique co-repressor complex requirements [1] [5]. The differential engagement with the foot pocket explains tacedinaline's approximately 1.3-fold reduced potency against HDAC3 compared to HDAC1/2, as quantified by enzymatic IC50 values [8] [9].

  • Table 1: HDAC Isoform Selectivity Profile of Tacedinaline
    HDAC IsoformClassIC50 (μM)Selectivity Ratio (vs. HDAC3)
    HDAC1I0.91.33
    HDAC2I0.91.33
    HDAC3I1.21.00 (reference)
    HDAC6IIb>10>8.33
    HDAC8INot reported-

Comparative Inhibition Kinetics: IC50 Profiling Across HDAC Classes

Tacedinaline exhibits a distinct inhibitory kinetic profile compared to both pan-HDAC inhibitors and other class I-selective compounds. Enzymatic assays using recombinant human HDAC isoforms demonstrate its nanomolar-range potency against HDAC1 (IC50 = 0.9 μM) and HDAC2 (IC50 = 0.9 μM), with slightly reduced but still sub-micromolar efficacy against HDAC3 (IC50 = 1.2 μM) [8] [9]. This contrasts sharply with its minimal activity against class IIb HDAC6 (IC50 >10 μM) and class IIa HDACs, underscoring its class I selectivity [6].

Kinetic characterization reveals tacedinaline functions as a slow-binding inhibitor, exhibiting time-dependent increases in inhibitory potency. This kinetic behavior stems from structural rearrangements within the HDAC1/2 active site following initial binding, leading to tighter complex stabilization [6]. In cellular contexts, this translates to prolonged residence time on its targets despite moderate enzymatic IC50 values. When compared to benzamide analogues like entinostat (MS-275) or mocetinostat (MGCD0103), tacedinaline shows comparable HDAC1/2 potency but distinct physicochemical properties influencing cellular permeability and distribution. Its relatively low molecular weight and balanced lipophilicity (LogD7.4 ≈ 0.84) contribute to favorable tissue distribution patterns observed in preclinical models [6] [7].

Epigenetic Modulation of Histone Acetylation Patterns in Solid Tumors

Tacedinaline exerts profound epigenetic reprogramming effects in solid tumors by altering site-specific histone acetylation landscapes. In triple-negative breast cancer (TNBC) models, tacedinaline treatment significantly increases acetylated histone H3 (H3ac) and H4 (H4ac) levels globally, with particularly robust hyperacetylation observed at lysine residues H3K9, H3K18, and H3K27 within promoter regions of tumor-suppressive genes [2] [3]. These modifications create a transcriptionally permissive chromatin state that reactivates silenced genetic programs.

A key mechanistic insight involves tacedinaline's disruption of repressor complex recruitment. In MDA-MB-231 breast cancer cells, tacedinaline counteracts PAX4-mediated repression of the miR-144/miR-451 cluster by preventing HDAC1 recruitment to the promoter. This leads to localized histone hyperacetylation (specifically increased H3K9ac and H3K27ac) and subsequent re-expression of these microRNAs, resulting in inhibition of cancer cell migration and invasion [2]. Similar epigenetic modulation occurs at the miR-203 promoter, where tacedinaline-induced hyperacetylation (increased H3ac, H4ac, H3K9ac, H3K4me3) reverses ZEB1-mediated repression, sensitizing tumor cells to chemotherapeutic agents like paclitaxel [2].

  • Table 2: Tacedinaline-Induced Histone Modifications and Functional Consequences in Solid Tumor Models
    Histone ModificationTarget Gene/RegionFunctional ConsequenceTumor Model
    ↑ H3ac, ↑H4ac, ↑H3K9acmiR-203 promoterDownregulation of ZEB1, chemosensitizationBreast cancer (MDA-MB-231)
    ↑ H3K9ac, ↑H3K27acmiR-144/miR-451 clusterInhibition of PAX4-mediated migration/invasionBreast cancer (MDA-MB-231)
    ↑ H3K27ac, ↑H3K18acDrd2 promoterRestoration of dopamine D2 receptor expressionAged mouse striatum (translational relevance) [10]

Beyond direct gene regulation, tacedinaline influences transcription factor accessibility. By promoting histone hyperacetylation at enhancer and promoter regions, it facilitates the binding of transcription factors like p53, E2F, and Sp1/Sp3 to their cognate recognition sequences. This opens chromatin architecture and restores regulatory circuits that control cell cycle progression, differentiation, and apoptosis in solid tumors [3] [5]. The compound's selectivity for class I HDACs positions it as a precise modulator of nuclear epigenetic events, distinguishing it from pan-HDAC inhibitors that perturb cytoplasmic HDACs (e.g., HDAC6-mediated tubulin acetylation) and cause broader cellular effects [5] [6].

Properties

CAS Number

112522-64-2

Product Name

Tacedinaline

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)

InChI Key

VAZAPHZUAVEOMC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Solubility

Soluble in DMSO, not in water

Synonyms

4-acetylamino-N-(2'-aminophenyl)benzamide
acetyldinaline
CI 994
CI-994
GOE 5549
GOE-5549
PD 123654
PD-123654
tacedinaline

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.